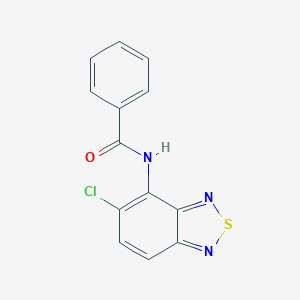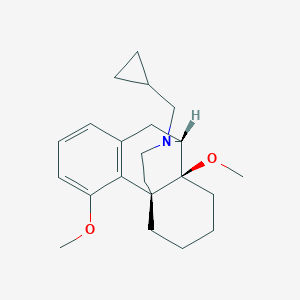
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide, also known as CBB or 5-Chloro-2-(4-chlorophenyl)benzothiazole-4-carboxamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which are known to contribute to the development of cancer and other diseases.
Biochemical and Physiological Effects:
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, the compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its high yield of synthesis. Additionally, the compound has been shown to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of using N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide. One area of interest is the development of novel antitumor agents based on N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential use in the treatment of inflammatory diseases. Finally, the use of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide as a fluorescent probe for the detection of environmental pollutants is an area that warrants further investigation.
合成法
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide can be synthesized using various methods, including the reaction of 5-chloro-2-aminobenzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 5-chloro-2-aminobenzothiazole with 4-chlorobenzoyl isothiocyanate in the presence of a base such as pyridine. The yield of the product obtained using these methods is typically high, making them suitable for large-scale production.
科学的研究の応用
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide has been reported to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.
In material science, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide has been used as a fluorescent probe for the detection of metal ions such as copper and mercury. The compound has also been incorporated into polymer matrices to produce fluorescent sensors for the detection of environmental pollutants.
特性
製品名 |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide |
|---|---|
分子式 |
C13H8ClN3OS |
分子量 |
289.74 g/mol |
IUPAC名 |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide |
InChI |
InChI=1S/C13H8ClN3OS/c14-9-6-7-10-12(17-19-16-10)11(9)15-13(18)8-4-2-1-3-5-8/h1-7H,(H,15,18) |
InChIキー |
DXNFAOUFNOSQCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)


![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)




![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)
